Product packaging for Tert-butyl 2-(4-aminophenyl)acetate(Cat. No.:CAS No. 174579-31-8)

Tert-butyl 2-(4-aminophenyl)acetate

Cat. No.: B070534
CAS No.: 174579-31-8
M. Wt: 207.27 g/mol
InChI Key: OOPUFXZJWLZPLC-UHFFFAOYSA-N
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Description

Significance of Arylamine Esters as Synthetic Intermediates

Arylamine esters represent a crucial class of bifunctional compounds that serve as pivotal intermediates in organic synthesis. The arylamine moiety is a cornerstone in the development of numerous pharmaceuticals, agrochemicals, and materials due to its presence in a vast range of biologically active compounds and functional polymers. srce.hrmdpi.com The amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, and is a key participant in powerful carbon-nitrogen bond-forming reactions such as Buchwald-Hartwig and Ullmann couplings. srce.hr

Simultaneously, the ester functional group offers a handle for further molecular elaboration. researchgate.net Esters can be hydrolyzed to the corresponding carboxylic acids, which are themselves versatile intermediates for the formation of amides, other esters, and a variety of heterocyclic systems. The combination of these two functionalities in a single molecule, as seen in arylamine esters, provides a powerful platform for the efficient and modular construction of complex molecular architectures.

Strategic Importance of the para-Amino Phenylacetate (B1230308) Moiety

The para-amino phenylacetate moiety is a significant structural motif in medicinal chemistry and drug discovery. The core structure, 4-aminophenylacetic acid (4-APAA), is recognized for its ability to mimic peptides and has been investigated for its interaction with biological transporters. srce.hr This scaffold is a key component in the synthesis of compounds with a broad spectrum of biological activities.

For instance, derivatives of 4-aminophenylacetic acid have been synthesized and evaluated for their promising antimicrobial properties. srce.hrresearchgate.net Furthermore, this structural unit is a component of certain non-steroidal anti-inflammatory drugs (NSAIDs) and has been incorporated into novel compounds designed as selective cyclooxygenase-2 (COX-2) inhibitors, which are important for treating inflammation and pain with potentially fewer gastrointestinal side effects than traditional NSAIDs. google.com The strategic placement of the amino and acetic acid ester groups in a para-relationship on the phenyl ring allows for the creation of elongated molecules that can effectively interact with biological targets.

Overview of Research Trajectories Involving Tert-butyl 2-(4-aminophenyl)acetate (B8474992)

Research involving tert-butyl 2-(4-aminophenyl)acetate primarily leverages its bifunctional nature for the synthesis of novel compounds with potential therapeutic applications. The presence of the tert-butyl ester group is of particular strategic importance. This bulky ester group serves as a protecting group for the carboxylic acid functionality, preventing it from reacting while transformations are carried out on the amino group.

A common research trajectory involves the acylation or sulfonylation of the amino group to introduce diverse structural motifs. The resulting N-acylated or N-sulfonylated intermediate can then undergo selective deprotection of the tert-butyl ester under acidic conditions or using specific reagents like zinc bromide, which can be milder than traditional strong acids and may preserve other acid-sensitive functional groups in the molecule. nih.gov This unmasks the carboxylic acid, which can then be used in subsequent reactions, such as amide bond formation with various amines, to build molecular complexity.

Another significant area of research involves the use of the arylamine in palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the formation of new carbon-nitrogen or carbon-carbon bonds, enabling the connection of the phenyl ring to other molecular fragments. The tert-butyl ester remains stable under many of these coupling conditions and can be deprotected in a later synthetic step. This modular approach is highly valuable in the construction of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B070534 Tert-butyl 2-(4-aminophenyl)acetate CAS No. 174579-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(4-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPUFXZJWLZPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938530
Record name tert-Butyl (4-aminophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174579-31-8
Record name tert-Butyl (4-aminophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(4-aminophenyl)acetate
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Advanced Synthetic Methodologies for Tert Butyl 2 4 Aminophenyl Acetate

Esterification Strategies for Tert-butyl 2-(4-aminophenyl)acetate (B8474992) Precursors

The formation of the tert-butyl ester group is a critical step in the synthesis of the target molecule. This is often achieved by esterifying a suitable precursor, such as 4-nitrophenylacetic acid or 4-aminophenylacetic acid itself. The choice of strategy depends on factors like the stability of the starting material and the desired reaction conditions.

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.cayoutube.com The Fischer esterification is a classic example of this approach, where a carboxylic acid is refluxed with an excess of the alcohol in the presence of a strong acid like sulfuric acid. athabascau.camasterorganicchemistry.comresearchgate.net To drive the equilibrium towards the product side, one of the reactants is typically used in excess, or a dehydrating agent is employed to remove the water formed during the reaction. athabascau.camasterorganicchemistry.com

In the context of tert-butyl 2-(4-aminophenyl)acetate synthesis, a common precursor is 4-nitrophenylacetic acid. This is because the nitro group can be subsequently reduced to the desired amino group. The direct esterification of 4-nitrophenylacetic acid with tert-butanol (B103910) can be challenging due to the steric hindrance of the tert-butyl group. However, methods have been developed to overcome this, such as using a strong acid catalyst and carefully controlling the reaction conditions. One method involves the hydrolysis of p-nitrobenzyl cyanide with concentrated sulfuric acid to yield p-nitrophenylacetic acid. orgsyn.org

Recent advancements include the use of novel catalysts to facilitate direct esterification under milder conditions. For instance, a porous phenolsulphonic acid—formaldehyde resin (PAFR) has been shown to effectively catalyze the esterification of carboxylic acids with alcohols, achieving high yields even without the removal of water. nih.gov

Transesterification Approaches

Transesterification is an alternative method for synthesizing esters, involving the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comnih.gov This method can be advantageous when the direct esterification is difficult or when the starting ester is readily available. For example, a methyl or ethyl ester of 4-nitrophenylacetic acid could be converted to the tert-butyl ester by transesterification with tert-butanol.

Acid-catalyzed transesterification typically involves protonating the carbonyl oxygen of the starting ester to increase its electrophilicity, followed by nucleophilic attack by the alcohol. youtube.com Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic addition of an alkoxide to the ester. masterorganicchemistry.com The choice between acidic and basic conditions depends on the compatibility of the substrates with the reaction environment. For instance, to favor the formation of the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Protecting Group Chemistry in Ester Formation

Protecting groups are essential tools in organic synthesis to temporarily mask a functional group and prevent it from reacting in subsequent steps. wikipedia.orgorganic-chemistry.orgresearchgate.net In the synthesis of this compound, protecting groups can be employed to facilitate the esterification process, especially when dealing with the amino group, which can interfere with the reaction.

One common strategy is to protect the amino group of 4-aminophenylacetic acid before esterification. organic-chemistry.org Carbamates, such as the tert-butoxycarbonyl (Boc) group, are frequently used for this purpose. organic-chemistry.orgorgsyn.org The Boc-protected 4-aminophenylacetic acid can then be esterified to form the tert-butyl ester. The Boc group can be subsequently removed under acidic conditions to yield the final product. organic-chemistry.org This orthogonal protection strategy allows for selective reactions at different functional groups within the molecule. wikipedia.org

Another approach involves the use of tert-butyl acetate (B1210297) in the presence of a strong acid or a coupling agent to directly form the tert-butyl ester. For instance, treatment of amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate has been shown to directly afford tert-butyl esters with free amino groups in good yields. organic-chemistry.org

Amination Routes for the para-Position of Phenylacetic Acid Derivatives

The introduction of the amino group at the para-position of the phenylacetic acid ring is another crucial transformation in the synthesis of this compound. This can be achieved through various amination strategies, with reductive amination and palladium-catalyzed C-N coupling reactions being among the most prominent.

Reductive Amination Protocols

Reductive amination is a powerful method for forming C-N bonds and typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu In the context of synthesizing this compound, a suitable precursor would be a keto-derivative of phenylacetic acid.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. harvard.edu The reaction conditions are generally mild and tolerate a wide range of functional groups. harvard.edu

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds in modern organic synthesis. nih.govacs.org These reactions, often referred to as Buchwald-Hartwig amination, allow for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net

For the synthesis of this compound, a precursor such as tert-butyl 2-(4-bromophenyl)acetate or tert-butyl 2-(4-chlorophenyl)acetate could be coupled with an ammonia (B1221849) equivalent or a protected amine. The development of highly active and versatile palladium catalysts and ligands has significantly expanded the scope and efficiency of these reactions, allowing them to proceed under mild conditions with a broad range of substrates. nih.govmit.edu These methods are highly valued for their functional group tolerance and have found widespread application in the synthesis of pharmaceuticals and other complex molecules. nih.govmit.edu

Nitration-Reduction Sequences

A common and well-documented method for preparing this compound utilizes a two-step nitration-reduction pathway starting from a phenylacetic acid derivative. This classic strategy is still widely used due to its high-yield potential and the commercial availability of the necessary starting materials.

The initial step involves the nitration of a suitable precursor, which is typically tert-butyl phenylacetate (B1230308). This reaction is an electrophilic aromatic substitution that affixes a nitro group to the phenyl ring. The para position is the primary site of substitution, guided by the directing influence of the acetate group. A standard combination of nitric acid and sulfuric acid is often used as the nitrating agent. The precise control of reaction parameters, including temperature and duration, is vital for maximizing regioselectivity and limiting the formation of ortho and meta isomers.

Following nitration, the nitro group of the intermediate, tert-butyl 2-(4-nitrophenyl)acetate, is reduced to an amino group. This transformation can be achieved using several reducing agents. Catalytic hydrogenation is a prevalent technique, frequently employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is preferred for its clean reaction profile and high yields. Alternative reduction systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in an acidic medium, are also effective for this conversion.

Table 1: Comparison of Reduction Methods for Tert-butyl 2-(4-nitrophenyl)acetate

Reducing Agent/System Catalyst Solvent Temperature (°C) Typical Yield (%)
H₂ 10% Pd/C Methanol Room Temperature >95
SnCl₂·2H₂O - Ethanol Reflux ~90

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies, chosen based on the desired complexity and variety of the final molecules.

A convergent synthesis builds the target molecule by first preparing separate fragments that are later joined. For this compound, this could involve creating a 4-aminophenyl piece and a tert-butyl acetate piece, which are then coupled. For example, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination can be used to link a substituted aniline (B41778) with a tert-butyl haloacetate. This is especially useful for creating a library of similar compounds by coupling various anilines with the acetate fragment.

A divergent synthesis starts with a common core structure that is then modified to create a range of different products. In this framework, this compound acts as a key starting point. Its primary amino group is readily functionalized through reactions like acylation, alkylation, or sulfonylation. It can also be converted to a diazonium salt, which can then undergo various coupling reactions (e.g., Sandmeyer reaction) to introduce diverse functional groups at the para-position. This allows for the efficient creation of a wide array of compounds from a single, accessible intermediate.

Optimization of Reaction Conditions and Yields in Industrial and Academic Scale Synthesis

Optimizing reaction conditions is essential for both industrial and academic syntheses to ensure high yields, purity, and cost-effectiveness.

For the nitration step , critical parameters include the ratio of nitric acid to sulfuric acid, reaction temperature, and the rate at which the nitrating agent is added. Lower temperatures are generally used to reduce the formation of unwanted by-products. In industrial production, continuous flow reactors are increasingly employed for nitration. researchgate.net They provide better control over heat and mass transfer, which improves safety and the consistency of the product.

In the reduction step , the selection of the catalyst and solvent, along with the optimization of hydrogen pressure and reaction time, is key to achieving complete conversion and high selectivity. For large-scale manufacturing, the ability to recover and reuse the catalyst is an important economic factor. Process Analytical Technology (PAT) can be used to monitor the reaction in real-time, allowing for precise control over the reaction's endpoint and preventing over-reduction or the formation of impurities.

Table 2: Optimization Parameters for the Synthesis of this compound

Step Parameter Academic Scale Consideration Industrial Scale Consideration
Nitration Temperature Ice bath (0-5 °C) to control regioselectivity Continuous flow reactor for superior heat management
Nitration Reagent Ratio Stoichiometric or slight excess Precise control to minimize chemical waste
Reduction Catalyst High-activity catalyst for rapid conversion Catalyst cost and recyclability

Stereochemical Control and Regioselectivity Considerations in Synthesis

For the synthesis of this compound itself, there are no stereocenters, so stereochemical control is not a factor. However, regioselectivity is of utmost importance, especially during the nitration step.

The directing effects of the substituents on the phenyl ring determine the outcome of the electrophilic nitration. The acetyl group (-CH₂COOtBu) directs incoming groups to the ortho and para positions but is also deactivating. The para-product is predominantly formed due to the steric bulk of the tert-butyl group hindering attack at the ortho positions. nih.gov As discussed, careful management of reaction conditions is crucial to maximize the yield of the desired para-isomer and minimize the ortho- and meta-isomers, whose separation can be difficult. researchgate.net

While the target molecule is achiral, it is a common precursor for chiral derivatives. In these cases, synthesizing enantiomerically pure products is a primary goal. This can be accomplished using various asymmetric synthesis strategies, such as employing chiral starting materials, using chiral auxiliaries, or applying asymmetric catalysis. For instance, acylating the amino group of this compound with a chiral carboxylic acid would produce a pair of diastereomers that could then be separated.

Table 3: Regioselectivity in the Nitration of Tert-butyl Phenylacetate

Isomer Typical Yield (%) Factors Favoring Formation
para >90 Steric hindrance at the ortho position; thermodynamic control
ortho <10 Electronic directing effect of the acetate group

Chemical Reactivity and Transformational Chemistry of Tert Butyl 2 4 Aminophenyl Acetate

Reactivity at the Primary Amine Functional Group

The primary amine group attached to the phenyl ring is a potent nucleophile and a site for various chemical modifications.

Acylation Reactions (Amide Formation)

The primary amine of tert-butyl 2-(4-aminophenyl)acetate (B8474992) readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide bonds. This reaction is fundamental in peptide synthesis and the creation of more complex molecular architectures. The tert-butyl ester group is generally stable under these conditions.

Acylating AgentConditionsProduct
Acid Chloride (R-COCl)Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., CH2Cl2, THF)Tert-butyl 2-(4-(acylamino)phenyl)acetate
Acid Anhydride (B1165640) ((RCO)2O)Base or acid catalysisTert-butyl 2-(4-(acylamino)phenyl)acetate

Alkylation Reactions

Alkylation of the primary amine can be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. The use of specific catalysts and reaction conditions can favor the formation of the desired product. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for controlled mono-alkylation.

Alkylating AgentConditionsProduct
Alkyl Halide (R-X)Base, solventMono- and/or di-alkylated products
Aldehyde/KetoneReductive amination (e.g., NaBH3CN, H2/Pd)N-alkylated amine

Diazotization and Subsequent Transformations

The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of substituents onto the aromatic ring.

ReagentReaction TypeProduct
NaNO2, HCl (0-5 °C) then CuCl/HClSandmeyerTert-butyl 2-(4-chlorophenyl)acetate
NaNO2, HCl (0-5 °C) then CuBr/HBrSandmeyerTert-butyl 2-(4-bromophenyl)acetate
NaNO2, HCl (0-5 °C) then CuCN/KCNSandmeyerTert-butyl 2-(4-cyanophenyl)acetate
NaNO2, HBF4 (0-5 °C) then heatSchiemannTert-butyl 2-(4-fluorophenyl)acetate
NaNO2, HCl (0-5 °C) then H2O, heat---Tert-butyl 2-(4-hydroxyphenyl)acetate

Condensation Reactions with Carbonyl Compounds

The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). researchgate.netnih.gov This reaction is typically reversible and often catalyzed by acid or base. vanderbilt.edu The resulting imine can be a stable product or a reactive intermediate that can be subsequently reduced to a secondary amine.

Carbonyl CompoundConditionsProduct
Aldehyde (R-CHO)Acid or base catalystImine (Schiff base)
Ketone (R2C=O)Acid or base catalystImine (Schiff base)

Nucleophilic Aromatic Substitution through Activated Systems

While the phenyl ring of tert-butyl 2-(4-aminophenyl)acetate is electron-rich and not typically susceptible to nucleophilic aromatic substitution (SNAr), the amine group can be transformed into a good leaving group (e.g., a diazonium salt). wikipedia.org This allows for the introduction of various nucleophiles onto the aromatic ring. For SNAr to occur directly on the ring, it generally requires the presence of strong electron-withdrawing groups, which are absent in the starting material. wikipedia.org

Reactivity at the Ester Functional Group

The tert-butyl ester group is known for its relative stability to many reaction conditions, particularly those involving nucleophiles and bases. However, it can be selectively cleaved under specific acidic conditions.

The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). orgsyn.org This deprotection is a key step in many synthetic sequences, for example, in peptide synthesis where the tert-butyl group is used as a protecting group for the carboxylic acid functionality. orgsyn.org The reaction proceeds via a stable tert-butyl cation.

The ester can also be converted directly to other functional groups. For instance, treatment with thionyl chloride (SOCl2) can yield the corresponding acid chloride. organic-chemistry.org

ReagentConditionsProduct
Trifluoroacetic Acid (TFA)CH2Cl2, room temperature4-Aminophenylacetic acid
Aqueous Phosphoric Acid---4-Aminophenylacetic acid organic-chemistry.org
Thionyl Chloride (SOCl2)Room temperature2-(4-aminophenyl)acetyl chloride organic-chemistry.org

Reactivity of the Phenyl Ring and Aromatic System

The reactivity of the aromatic ring is governed by the electronic effects of its two substituents: the primary amino group (-NH₂) and the tert-butyl acetate (B1210297) methylene (B1212753) group (-CH₂COOtBu).

1 Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the incoming electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is determined by the directing effects of the existing substituents. organicchemistrytutor.comleah4sci.com

-NH₂ (Amino) Group: This is a powerful activating group and an ortho, para-director. The nitrogen atom's lone pair can be donated into the aromatic π-system through resonance, significantly increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (the sigma complex). libretexts.orglibretexts.org

-CH₂COOtBu (tert-Butyl Acetate Methylene) Group: This group is considered weakly deactivating through an inductive effect and is a meta-director relative to its own position.

When both groups are present, the powerfully activating, ortho, para-directing effect of the amino group dominates completely. libretexts.org Therefore, electrophiles will preferentially attack the positions ortho to the amino group (C3 and C5), as the para position (C4) is already substituted.

ReactionElectrophile (E⁺)Expected Major Product(s)
HalogenationBr⁺, Cl⁺tert-butyl 2-(4-amino-3,5-dihalophenyl)acetate
NitrationNO₂⁺tert-butyl 2-(4-amino-3-nitrophenyl)acetate
SulfonationSO₃4-amino-3-sulfo-phenylacetic acid tert-butyl ester
Friedel-Crafts AlkylationR⁺tert-butyl 2-(4-amino-3-alkylphenyl)acetate
Friedel-Crafts AcylationRCO⁺tert-butyl 2-(4-amino-3-acylphenyl)acetate

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org

The primary amino group (-NH₂) itself is not suitable as a DMG because its acidic protons would be preferentially deprotonated by the strong base. To utilize a DoM strategy on this compound, the amine must first be protected with a group that can function as a DMG. organic-chemistry.orgorganic-chemistry.org

Suitable protecting groups that also act as powerful DMGs include amides (e.g., pivaloyl, -CONCMe₃) or carbamates (e.g., Boc, -COOCMe₃). acs.orgacs.org After N-protection, treatment with a strong base like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) would lead to selective deprotonation at the C3 position, which is ortho to the DMG. The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent, yielding a 1,2,4-trisubstituted benzene (B151609) derivative after deprotection.

Illustrative Strategy:

Protection: React this compound with pivaloyl chloride or di-tert-butyl dicarbonate (B1257347) to form the N-pivaloyl or N-Boc protected derivative, respectively.

Metalation: Treat the N-protected compound with s-BuLi or t-BuLi in an ethereal solvent like THF at low temperature. This will selectively remove the proton at the C3 position.

Electrophilic Quench: Add an electrophile (e.g., I₂, Me₃SiCl, DMF, CO₂) to introduce a new functional group at the C3 position.

Deprotection: Remove the N-protecting group to reveal the free amine.

This strategy allows for precise control over the introduction of a third substituent onto the aromatic ring, a task that would be difficult to achieve using classical electrophilic aromatic substitution methods.

Suzuki, Heck, and Sonogashira Coupling Reactions

The primary amino group of this compound is not typically a leaving group in standard palladium-catalyzed cross-coupling reactions. However, it provides a gateway to these powerful C-C bond-forming methodologies through its conversion into a more reactive species, most commonly a diazonium salt. This two-step, one-pot approach involves an initial diazotization of the aniline (B41778) under acidic conditions, followed by the introduction of a palladium catalyst and the appropriate coupling partner. This strategy circumvents the need to pre-synthesize the corresponding aryl halide or triflate.

Diazonium Salt Formation:

The transformation begins with the reaction of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HBF₄, HCl). This yields a 4-(2-(tert-butoxy)-2-oxoethyl)benzenediazonium salt. This intermediate is generally unstable and is used directly in the subsequent coupling reaction without isolation. nih.gov

Suzuki-Miyaura Coupling:

Following diazotization, the resulting diazonium salt can readily participate in Suzuki-Miyaura coupling reactions. rsc.org This reaction forges a new carbon-carbon bond between the aromatic ring of the starting material and an organoboron compound, typically an aryl or vinyl boronic acid. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂). beilstein-journals.org The presence of a base is crucial for the transmetalation step of the catalytic cycle. researchgate.net The tert-butyl ester group is generally robust under these conditions, yielding biaryl compounds with a preserved acetate moiety.

Heck Reaction:

Alternatively, the in situ-generated diazonium salt can be used in a Heck reaction to couple with an alkene. researchgate.netwikipedia.org This palladium-catalyzed process typically yields a substituted alkene, where the aryl group from the diazonium salt has been added across the double bond. Various alkenes, including styrenes and acrylates, can be employed. The reaction conditions often involve a palladium catalyst and a base, and like the Suzuki coupling, can be performed in a one-pot sequence following diazotization. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling provides a direct route to aryl alkynes by reacting the diazonium salt with a terminal alkyne. libretexts.org This reaction is characteristically co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed. organic-chemistry.orgyoutube.com An amine base is required to deprotonate the terminal alkyne, forming a copper acetylide that subsequently engages in the palladium catalytic cycle. libretexts.orgnih.gov This method allows for the direct introduction of an alkynyl functional group onto the phenylacetate (B1230308) core.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions via Diazonium Salt Intermediate

Reaction Type Coupling Partner Typical Catalyst System Base Illustrative Product
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(OAc)₂, PPh₃K₂CO₃tert-butyl 2-(4'-aryl-4-biphenylyl)acetate
Heck Alkene (e.g., Styrene)Pd(OAc)₂NaOActert-butyl 2-(4-styrylphenyl)acetate
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIEt₃Ntert-butyl 2-(4-(alkynyl)phenyl)acetate

Tandem and Cascade Reactions Involving Multiple Functionalities

Tandem or cascade reactions are highly efficient processes where multiple bond-forming events occur in a single pot without the isolation of intermediates, leading to a rapid increase in molecular complexity. nih.gov The structure of this compound, with its proximate amino and ester functionalities, makes it an ideal candidate for designing such sequences, particularly for the synthesis of nitrogen-containing heterocycles like indoles and their derivatives.

A plausible and powerful cascade sequence involves an initial intermolecular coupling followed by an intramolecular cyclization. For instance, a palladium-catalyzed tandem Sonogashira coupling/aminocyclization can be envisioned for the synthesis of 2-substituted indole (B1671886) derivatives.

Tandem Sonogashira/Cyclization for Indole Synthesis:

This hypothetical process would commence with a Sonogashira coupling between this compound (after conversion to the corresponding ortho-iodo or ortho-bromo aniline derivative) and a terminal alkyne. The resulting 2-alkynyl aniline intermediate, without being isolated, can then undergo a palladium- or copper-catalyzed intramolecular cyclization. nih.gov In this step, the nitrogen of the amino group attacks the alkyne, forming a new five-membered ring. Subsequent isomerization (aromatization) would lead to the stable indole scaffold. The tert-butyl acetate side chain would be positioned at the 5-position of the newly formed indole ring. Such cascade strategies, combining cross-coupling with heterocyclization, are a hallmark of modern synthetic chemistry for their atom economy and efficiency. nih.gov

Another potential tandem reaction is the synthesis of substituted indoles via a Fischer indole synthesis, where the aniline moiety of this compound could react with an aldehyde or ketone in a one-pot sequence involving hydroformylation of an olefin, followed by condensation and cyclization.

Table 2: Illustrative Tandem Sonogashira/Aminocyclization Reaction

Step Reactants Catalyst/Reagents Intermediate/Product
1. Sonogashira Coupling tert-butyl 2-(4-amino-2-iodophenyl)acetate, Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃Ntert-butyl 2-(4-amino-2-alkynylphenyl)acetate
2. Aminocyclization Intermediate from Step 1Pd(II) or other catalysttert-butyl 2-(2-substituted-1H-indol-5-yl)acetate

Derivatization and Functionalization Strategies for Expanding Chemical Space

Strategic Modifications of the Amino Group for Novel Scaffolds

The primary aromatic amine in Tert-butyl 2-(4-aminophenyl)acetate (B8474992) is a key site for derivatization, enabling the introduction of new functionalities and the construction of complex molecular architectures.

Formation of Sulfonamides and Ureas

The amino group can be readily converted into sulfonamides and ureas, two important functional groups in medicinal chemistry.

Sulfonamides: The reaction of Tert-butyl 2-(4-aminophenyl)acetate with various sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. This transformation is a common strategy in drug discovery, as the sulfonamide moiety is a well-established pharmacophore known to mimic para-aminobenzoic acid (PABA), thereby inhibiting essential metabolic pathways in bacteria. nih.gov A general approach involves the sulfonylation of the amine, which can lead to potent biological agents. beilstein-journals.org

Ureas: Urea derivatives can be synthesized from the primary amine through several methods. One common approach involves the reaction with an isocyanate. Alternatively, a Curtius rearrangement of an acyl azide (B81097), formed from a carboxylic acid, can generate an isocyanate in situ, which is then trapped by an amine to form a urea. doubtnut.com Another method utilizes reagents like di-tert-butyl dicarbonate (B1257347) in a one-pot synthesis to generate isocyanates from Boc-protected amines, which can then react with other amines to form ureas. doubtnut.com

DerivativeReagentsGeneral ConditionsReference
Sulfonamide Sulfonyl chloride, Base (e.g., Pyridine)Reaction in an appropriate solvent like Dichloromethane (B109758) (DCM). beilstein-journals.org
Urea Isocyanate or Acyl azide (for Curtius rearrangement)Reaction in a suitable solvent, often with heating. doubtnut.com
Urea Di-tert-butyl dicarbonate, 2-chloropyridine, Trifluoromethanesulfonyl anhydride (B1165640)One-pot synthesis via in situ isocyanate generation. doubtnut.com

Heterocyclic Ring Annulation Utilizing the Amine

The amino group of this compound can serve as a key nucleophile in the construction of heterocyclic rings. A notable example is the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. This can be achieved by first converting the primary amine into a thiosemicarbazide (B42300) by reacting it with carbon disulfide in the presence of a base, followed by treatment with an acyl halide. The resulting thiosemicarbazide can then undergo acid-catalyzed cyclization to form the 1,3,4-thiadiazole (B1197879) ring system. nih.gov This strategy has been successfully employed to synthesize a series of 2-(4-aminophenyl)-5-substituted-1,3,4-thiadiazole derivatives, which have been investigated for their biological activities. nih.gov

Bioconjugation through Amine Linkages

The primary aromatic amine provides a handle for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid. While direct conjugation of anilines can be challenging, several strategies can be employed.

One common method is to convert the amine into a more reactive functional group, such as an isothiocyanate. This can be achieved via a two-step, one-pot reaction where the aniline (B41778) is first treated with carbon disulfide (CS2) in an aqueous basic solution to form a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate. nih.govbeilstein-journals.org This isothiocyanate can then readily react with amine groups on biomolecules.

Another strategy involves oxidative coupling. In the presence of an oxidizing agent like sodium periodate (B1199274) or ferricyanide, anilines can be coupled with other functional groups, such as o-aminophenols, on protein surfaces. acs.orgnih.gov This reaction is rapid and can proceed under mild, aqueous conditions, making it suitable for biological applications. acs.orgnih.gov Furthermore, enzymatic methods are emerging for amide bond formation, where acyltransferases have been shown to catalyze the acetylation of anilines under aqueous conditions. rsc.org

Transformations of the Tert-butyl Ester for Varied Applications

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its selective removal is a crucial step in many synthetic pathways, unmasking the carboxylic acid for further reactions.

Selective Deprotection of the Tert-butyl Ester

The selective cleavage of the tert-butyl ester is essential to liberate the carboxylic acid without affecting other sensitive functional groups, such as the primary amine. Several methods have been developed for this purpose.

A common and straightforward method is acid-catalyzed hydrolysis. A solution of the ester in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at room temperature effectively removes the tert-butyl group. rsc.org For milder conditions, aqueous phosphoric acid can be used, which is environmentally benign and tolerates many other protecting groups. acs.org

For more sensitive substrates, Lewis acids can be employed. A system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) has been shown to selectively cleave tert-butyl esters while preserving N-Boc protecting groups, a selectivity that is reversed under standard acidic conditions. nih.gov Similarly, zinc bromide (ZnBr₂) in dichloromethane can be used for chemoselective hydrolysis of tert-butyl esters. nih.gov

Reagent SystemConditionsKey FeaturesReference
Trifluoroacetic Acid (TFA) DCM/TFA (1:1), room temperatureStandard, effective method. rsc.org
Aqueous Phosphoric Acid Aqueous solutionMild, selective, and environmentally friendly. acs.org
CeCl₃·7H₂O / NaI Refluxing acetonitrileReverses usual selectivity under acidic conditions. nih.gov
ZnBr₂ Dichloromethane (DCM)Chemoselective hydrolysis with a Lewis acid. nih.gov

Conversion to Carboxylic Acids for Further Coupling

The deprotection of the tert-butyl ester directly yields the corresponding carboxylic acid, (4-aminophenyl)acetic acid. This carboxylic acid is a versatile intermediate that can undergo a variety of coupling reactions. A primary application is the formation of amide bonds, which is a cornerstone of medicinal chemistry. nih.gov

The carboxylic acid can be activated for coupling with amines to form amides. This activation can be achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride. For instance, treatment with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate the acid chloride in situ, which can then be reacted with a wide range of amines to afford the desired amides in high yields under mild conditions. acs.org This two-step sequence of deprotection followed by coupling significantly expands the synthetic utility of the original this compound scaffold.

Formation of Other Ester Derivatives

The tert-butyl ester group of the title compound can be converted into other ester forms through transesterification. This process is crucial for modulating the compound's physicochemical properties, such as solubility and reactivity, or for introducing specific functional handles.

One effective method involves a phosphorus trichloride (B1173362) (PCl₃)-mediated, one-pot conversion. researchgate.net This protocol facilitates the transformation of tert-butyl esters into a variety of other esters by reacting them with different alcohols. The reaction is believed to proceed through the in situ formation of an acid chloride intermediate, which then readily reacts with the chosen alcohol. researchgate.net This method is notable for its operational simplicity and efficiency. researchgate.net

Alternatively, Lewis acid-catalyzed methods can be employed. For instance, borane (B79455) catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to effectively catalyze the transesterification of tert-butyl esters under mild conditions. rsc.org This approach is highly chemoselective. Another strategy uses tin(II) chloride (SnCl₂) as a catalyst in the presence of a chlorinating agent to generate the reactive acid chloride in situ, which is then trapped by an alcohol to yield the desired ester. organic-chemistry.org

These transesterification reactions allow for the replacement of the bulky tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or functionalized moieties (e.g., benzyl, allyl), thereby generating a library of ester derivatives. organic-chemistry.org

Table 1: Transesterification of Tert-butyl Esters

MethodCatalyst/ReagentAlcohol ReactantResulting Ester ProductReference
PCl₃-Mediated ConversionPCl₃Methanol (MeOH)Methyl Ester researchgate.net
PCl₃-Mediated ConversionPCl₃Ethanol (EtOH)Ethyl Ester researchgate.net
Borane-Catalyzed ReactionB(C₆F₅)₃α-Aryl α-diazoestersα-Aryl α-diazo ester derivative rsc.org
In Situ Acid Chloride FormationSnCl₂ / α,α-dichlorodiphenylmethaneVarious AlcoholsCorresponding Ester Derivatives organic-chemistry.org

Side-Chain Modifications and Aryl Ring Functionalization

Beyond the ester group, the core structure of this compound can be modified at the benzylic position of the acetate (B1210297) side-chain and on the aromatic ring. The primary amino group strongly influences the reactivity of the phenyl ring, directing electrophilic substitutions to the ortho and para positions.

The electronic properties of the phenyl ring can be fine-tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). The existing amino group is a powerful activating, ortho-, para-directing group. To perform electrophilic aromatic substitution, the amine is typically first protected, for example as an amide, to moderate its reactivity and prevent side reactions.

Electron-Withdrawing Groups (EWGs):

Halogenation: Halogens like bromine or chlorine can be introduced onto the ring via electrophilic halogenation. These reactions typically yield products substituted at the positions ortho to the amino group.

Nitration: Nitration can introduce a nitro group (–NO₂), a strong EWG, onto the ring. This reaction must be carefully controlled due to the activating nature of the amine, which can lead to multiple nitrations or oxidation.

Electron-Donating Groups (EDGs):

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups (e.g., methyl, ethyl), which are weak EDGs. This reaction can be challenging on highly activated rings like anilines.

Acylation/Alkylation of the Amine: While not a direct ring functionalization, N-acylation or N-alkylation of the primary amine changes its electronic influence on the ring. N-acylation makes the substituent moderately activating, while N-alkylation slightly increases its donating ability.

Table 2: Aryl Ring Functionalization Strategies

Reaction TypeReagent ExampleGroup IntroducedElectronic EffectTypical Position
HalogenationN-Bromosuccinimide (NBS)-BrWithdrawing (by induction)Ortho
NitrationHNO₃/H₂SO₄ (with protected amine)-NO₂Strongly WithdrawingOrtho
N-AcylationAcetyl Chloride-NHC(O)CH₃Moderately Activating(On Amine)

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials in a single step. This compound, with its primary amine functionality, is an ideal substrate for isocyanide-based MCRs, most notably the Ugi four-component reaction (Ugi-4CR). wikipedia.orgnih.gov

The Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acetamido carboxamide scaffold. mdpi.com By employing this compound as the amine component, a diverse array of complex molecules can be synthesized. The reaction is typically exothermic and completes quickly, offering high atom economy as only a molecule of water is lost. wikipedia.org The versatility of the Ugi reaction allows for significant structural diversity, as each of the four components can be varied independently. nih.gov

Table 3: Ugi Four-Component Reaction (Ugi-4CR) with this compound

Component 1 (Amine)Component 2 (Carbonyl)Component 3 (Carboxylic Acid)Component 4 (Isocyanide)Resulting Scaffold
This compoundAldehyde (R¹-CHO)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)α-Acylamino-N-arylacetamide derivative
This compoundKetone (R¹,R¹'-C=O)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)α-Acylamino-N-arylacetamide derivative

Scaffold Diversity and Library Synthesis Based on this compound

The true synthetic power of this compound is realized when the aforementioned derivatization strategies are combined in a diversity-oriented synthesis approach. This allows for the creation of large combinatorial libraries of related but structurally distinct molecules. nih.gov Such libraries are invaluable in drug discovery for screening against biological targets.

The process can be envisioned as a multi-pronged approach:

Core Modification: The parent molecule can be functionalized on the aromatic ring by introducing various EWGs or EDGs.

Ester Modification: The tert-butyl ester can be transesterified into a range of other esters.

MCR-based Elaboration: Each of the modified parent molecules can then be used as the amine component in a Ugi reaction. By using a diverse set of aldehydes, carboxylic acids, and isocyanides, each core structure can be expanded into a vast array of complex products. researchgate.net

This systematic combination of reactions enables the exploration of a wide chemical space around the central phenylacetate (B1230308) scaffold. For example, starting with a single halogenated derivative of this compound and reacting it with 10 different aldehydes, 10 carboxylic acids, and 10 isocyanides in a Ugi reaction array would theoretically generate 1,000 unique compounds. This highlights the molecule's utility as a versatile building block for generating scaffold diversity and constructing chemical libraries for high-throughput screening. nih.gov

Applications in Advanced Organic Synthesis and Building Block Utility

Precursor for Complex Natural Product Synthesis

While direct, multi-step syntheses of complex natural products starting from tert-butyl 2-(4-aminophenyl)acetate (B8474992) are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules. The 4-aminophenylacetic acid framework is a key component of certain natural products and pharmaceuticals. The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing the amine functionality to be modified first. This strategic protection is crucial in the total synthesis of complex targets where multiple reactive sites need to be addressed in a specific order.

Chiral Auxiliary and Ligand Synthesis Applications

The amine group of tert-butyl 2-(4-aminophenyl)acetate provides a convenient handle for the attachment of chiral auxiliaries. These auxiliaries can guide the stereochemical outcome of subsequent reactions, leading to the formation of single enantiomers of a desired product.

Furthermore, this compound is a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. rsc.org For example, the amine can be functionalized to create bidentate or tridentate ligands that can coordinate with transition metals. These chiral metal complexes can then catalyze a wide range of enantioselective transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions. nih.gov The development of novel chiral ligands is a very active area of research, as these ligands are essential for the efficient and selective synthesis of chiral drugs and other valuable compounds. mdpi.com

Role in Solid-Phase Organic Synthesis (SPOS)

The bifunctional nature of this compound makes it a suitable building block for solid-phase organic synthesis (SPOS). In this technique, molecules are assembled on a solid support, which simplifies purification and allows for the rapid synthesis of large libraries of compounds. The amino group can be used to attach the molecule to a resin, while the ester functionality can be deprotected and coupled with other building blocks. This approach has been employed in the generation of combinatorial libraries of small molecules for drug discovery and other applications.

Building Block for Polymer and Material Science Applications

The aromatic amine and the ester group of this compound make it a useful monomer for the synthesis of advanced polymers and materials. For instance, it can be used to prepare polyamides, polyimides, and other polymers with interesting thermal and mechanical properties. The tert-butyl group can be removed after polymerization to generate carboxylic acid functionalities along the polymer chain, which can be further modified to tune the material's properties, such as solubility or for the attachment of other molecules. These materials can find applications in areas such as electronics, coatings, and biomedical devices. vinatiorganics.com For example, polymers containing similar structural units have been investigated for their use in organic field-effect transistors (OFETs). rsc.org

Reagent in Cross-Coupling Methodologies

The aryl amine functionality of this compound makes it a suitable coupling partner in various palladium-catalyzed cross-coupling reactions. youtube.com These reactions, such as the Buchwald-Hartwig amination, allow for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. researchgate.net The compound can be reacted with aryl halides or triflates to generate more complex diarylamine structures. The tert-butyl ester group is generally stable under these reaction conditions, allowing for its later manipulation. The development of efficient cross-coupling reactions has revolutionized organic synthesis, and molecules like this compound are important components in this field. nih.govmdpi.com

Intermediate in the Synthesis of Optically Active Compounds

This compound serves as a key intermediate in the synthesis of a variety of optically active compounds. nih.gov The amino group can be resolved using chiral acids to separate the enantiomers, or it can be derivatized with a chiral auxiliary to direct stereoselective transformations at other parts of the molecule. For instance, the acetic acid side chain can be elaborated to introduce new stereocenters. The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Role in Medicinal Chemistry and Drug Discovery Research

Scaffold for Biologically Active Molecule Synthesis

The inherent reactivity and specific stereochemistry of tert-butyl 2-(4-aminophenyl)acetate (B8474992) make it an ideal starting point for constructing complex, biologically active molecules. Its phenylacetate (B1230308) core can be found in various natural and synthetic compounds, providing a robust framework for further chemical exploration.

The structure of tert-butyl 2-(4-aminophenyl)acetate is readily adaptable for the design of potent and selective enzyme inhibitors. The primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to interact with specific residues in an enzyme's active site.

One notable area of application is in the development of inhibitors for enzymes like monoamine oxidase B (MAO-B), which is a key target in the treatment of Parkinson's disease. nih.gov While not a direct derivative, the design of 4-tert-butylphenoxyalkoxyamines as dual histamine (B1213489) H3 receptor antagonists and MAO-B inhibitors highlights the value of the tert-butylphenyl moiety in achieving high affinity and inhibitory activity. nih.gov The synthesis of these compounds often involves the reaction of a phenol (B47542) with an appropriate bromoalkane, followed by the introduction of an amine. nih.gov A similar synthetic strategy can be envisioned starting from a derivative of this compound.

Furthermore, the tert-butyl ester group is a key feature in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific proteins. For instance, an intermediate in the synthesis of an mTOR-targeted PROTAC, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, features a tert-butyl ester. drpress.org This intermediate is synthesized via a palladium-catalyzed Suzuki reaction, demonstrating how the core structure can be elaborated to create highly specific protein degraders. drpress.org

Target EnzymeDerivative ClassKey Synthetic ReactionReference
Monoamine Oxidase B (MAO-B)4-tert-butylphenoxyalkoxyaminesNucleophilic substitution nih.gov
mTOR (via PROTAC)PyrazolopyrimidineSuzuki Coupling drpress.org

The versatile scaffold of this compound is also instrumental in the synthesis of ligands that can modulate the activity of various cell surface and nuclear receptors. The amino group can be functionalized to introduce moieties that are crucial for receptor recognition and binding, leading to either agonistic or antagonistic effects.

A compelling example is the development of dual-target ligands for the histamine H3 receptor (H3R). nih.gov A series of 4-tert-butylphenoxyalkoxyamines were designed and synthesized, with many exhibiting high affinity for the human H3 receptor. nih.gov The most promising compound from this series demonstrated potent H3R antagonism. nih.gov These findings underscore the potential of the tert-butylphenyl group, a key feature of this compound, in the design of novel receptor antagonists.

The tert-butyl ester of this compound is a classic example of a promoiety used in prodrug design. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. The bulky tert-butyl group sterically hinders the ester from hydrolysis by non-specific esterases in the bloodstream, providing stability. However, under specific physiological conditions or in the presence of certain enzymes, the ester can be cleaved to release the active carboxylic acid.

This strategy is particularly useful for improving the pharmacokinetic properties of a drug, such as its solubility or ability to cross cell membranes. For instance, the "trimethyl lock" system is a prodrug approach for amines where a lactonization reaction is triggered to release the parent amine. nih.gov While a different mechanism, the principle of using a sterically hindered group to control drug release is similar. The tert-butyl ester can be considered a simple yet effective approach to mask a carboxylic acid, which can be a key functional group for biological activity.

In a more complex example, a cephalosporin-based prodrug of doxorubicin (B1662922) was synthesized, which included a tert-butyl ester. researchgate.net This prodrug was designed to release the potent anticancer agent doxorubicin in the presence of a specific enzyme, β-lactamase, which could be targeted to tumor cells. researchgate.net This demonstrates how the tert-butyl ester can be incorporated into sophisticated, enzyme-responsive prodrug systems.

Lead Compound Optimization and Structure-Activity Relationship (SAR) Studies

In the process of drug discovery, once a "hit" or "lead" compound with some desired biological activity is identified, it undergoes extensive chemical modification to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by structure-activity relationship (SAR) studies, which systematically investigate how changes in the chemical structure of a molecule affect its biological activity.

This compound is an excellent starting point for such studies. The aromatic ring, the amino group, and the acetate (B1210297) side chain can all be systematically modified. For example, in the development of the dual MAO-B inhibitors and H3R antagonists, researchers synthesized a series of compounds with varying lengths of the alkyl chain connecting the 4-tert-butylphenoxy group to a cyclic amine. nih.gov This allowed them to establish a clear SAR, identifying the optimal chain length for balanced activity against both targets. nih.gov

Similarly, SAR studies on 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole derivatives, which are also aromatic amines, have shown that substitution at specific positions can significantly impact their biological properties, including potential mutagenicity. nih.gov These studies provide a blueprint for how derivatives of this compound could be systematically modified and tested to develop safer and more effective drugs.

Structural ModificationEffect on Biological ActivityExample StudyReference
Varying alkyl chain lengthOptimized dual-target activity4-tert-butylphenoxyalkoxyamines nih.gov
Substitution on aromatic coreReduced mutagenicity2,7-diaminofluorene derivatives nih.gov

Pharmacophore Development and Molecular Docking Studies Utilizing Derivatives

Computational techniques like pharmacophore modeling and molecular docking are indispensable tools in modern drug discovery. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific biological target. Molecular docking predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site.

Derivatives of this compound are well-suited for these computational studies. For example, molecular docking studies have been performed on (4-(tert-butyl)-2,6-dimethylphenyl)boronic acid to predict its interaction with the T4 lysozyme (B549824) L99A protein. researchgate.net These studies help to understand the non-covalent interactions between the ligand and the protein, providing insights for designing more potent inhibitors. researchgate.net

Application in Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy and reducing side effects. The chemical properties of this compound make it a useful component in the construction of such systems.

The primary amine group can be readily functionalized to attach the molecule to a larger drug delivery vehicle, such as a nanoparticle, liposome, or polymer. nih.govmdpi.com This conjugation can be used to create actively targeted systems by also attaching a ligand that binds to receptors overexpressed on diseased cells. semanticscholar.org For instance, the surface of nanoparticles can be engineered with specific ligands to achieve tumor targeting. mdpi.com The amino group of a this compound derivative could serve as an attachment point for such a targeting ligand or for conjugation to the nanoparticle itself.

Furthermore, the use of this compound derivatives in the synthesis of PROTACs is a form of targeted therapy at the molecular level. drpress.org By linking a molecule that binds to a target protein with another that recruits an E3 ubiquitin ligase, PROTACs can induce the targeted degradation of disease-causing proteins. The synthesis of a key intermediate for an mTOR-targeted PROTAC from a tert-butyl ester-containing starting material highlights the role of this chemical scaffold in the development of next-generation targeted therapeutics. drpress.org

Prodrug and Linker Strategies in Conjugates

The unique structure of this compound makes it a valuable component in the design of prodrugs and as a linker in drug conjugates, such as antibody-drug conjugates (ADCs).

The concept of a prodrug involves chemically modifying a drug to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. nih.gov The tert-butyl ester in this compound can serve as a temporary masking group for a carboxylic acid, which can be cleaved in vivo to release the active drug. This strategy is particularly relevant for non-steroidal anti-inflammatory drugs (NSAIDs), where the free carboxylic acid group is often associated with gastrointestinal side effects. nih.gov

In the context of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. njbio.comnih.gov The linker must be stable in circulation but cleavable at the target site to release the drug. The phenylacetate moiety of this compound can be incorporated into such linkers. The ester bond can be designed to be susceptible to hydrolysis by enzymes present in the tumor microenvironment or within the cancer cell. njbio.com

Computational and Theoretical Studies of Tert Butyl 2 4 Aminophenyl Acetate

Molecular Dynamics Simulations for Conformation and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.orgacs.org For a molecule with rotatable bonds like tert-butyl 2-(4-aminophenyl)acetate (B8474992), MD simulations can explore the different conformations it can adopt in various environments, such as in a solvent or interacting with a biological macromolecule.

By simulating the motion of the molecule and its surrounding atoms, MD can reveal the preferred conformations, the flexibility of the ester side chain, and the nature of its interactions with solvent molecules. ethz.ch For example, an MD simulation in an aqueous solution would show how water molecules form hydrogen bonds with the amino and ester groups, providing insights into its solubility and solvation thermodynamics. These simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological setting. acs.orgacs.org

Illustrative Data: This table illustrates the type of information that could be derived from a molecular dynamics simulation of tert-butyl 2-(4-aminophenyl)acetate in water. The data is for exemplary purposes only.

Property Observation from Simulation Implication
Conformational States Multiple stable conformations of the acetate (B1210297) tail observed.The molecule possesses significant conformational flexibility.
Solvent Accessible Surface Area (SASA) The amino and ester groups have high SASA values.These functional groups are readily available for interaction with the solvent and other molecules.
Radial Distribution Function (g(r)) Peaks in g(r) between water oxygen and amine hydrogens.Strong hydrogen bonding interactions between the amino group and water.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. nih.gov For this compound, this could involve studying reactions such as the acylation of the amino group or the hydrolysis of the ester. By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and the energy barriers that must be overcome. nih.govuni-bayreuth.de

This information is critical for understanding the kinetics and thermodynamics of a reaction, and for predicting how changes in the molecular structure or reaction conditions will affect the outcome. nih.gov For example, modeling the reaction of the amino group with an electrophile would help in understanding its reactivity in synthetic transformations.

Illustrative Data: The following is a hypothetical representation of data from a computational study on the N-acetylation of this compound. This data is for illustrative purposes.

Reaction Step Calculated Activation Energy (kcal/mol) Description
Nucleophilic Attack 15.2The amino group attacks the acetylating agent.
Proton Transfer 5.8A proton is transferred from the nitrogen to a base.
Product Formation -25.6 (Overall Reaction Energy)The final N-acetylated product is formed.

Docking Studies and Ligand-Protein Interaction Predictions of Derivatives

This compound can serve as a scaffold for designing molecules with potential biological activity. Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a protein. nih.govkg.ac.rs By creating derivatives of this compound and docking them into the binding site of a target protein, researchers can predict their binding affinity and orientation. labo-code.comfrontiersin.org

These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. mdpi.com This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors or modulators of protein function. nih.gov

Illustrative Data: This table provides a hypothetical example of docking results for a derivative of this compound against a hypothetical protein kinase. The data is for illustrative purposes only.

Derivative Docking Score (kcal/mol) Key Predicted Interactions
Derivative A -8.5Hydrogen bond with Asp145, pi-pi stacking with Phe80.
Derivative B -7.2Hydrogen bond with Glu91.
Derivative C -9.1Hydrogen bond with Asp145, hydrophobic interactions with Leu25 and Val33.

In Silico Screening and Virtual Library Design

Building on the principles of molecular docking, in silico screening allows for the rapid evaluation of large collections of virtual compounds. labo-code.comnih.gov Starting with the this compound core, a virtual library of thousands or even millions of derivatives can be generated by computationally adding different substituents. This library can then be screened against a biological target to identify promising "hit" compounds. nih.govresearchgate.net

This virtual screening approach significantly accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally, saving considerable time and resources. nih.govdocumentsdelivered.com The process involves filtering compounds based on various criteria, including predicted binding affinity, drug-likeness, and pharmacokinetic properties.

Illustrative Data: The following table demonstrates a simplified output from a virtual screening campaign based on a this compound scaffold. The data is for exemplary purposes.

Virtual Compound ID Docking Score (kcal/mol) Predicted ADME Properties Decision
TBAPA-001 -9.8Good oral bioavailability, low toxicity risk.Prioritize for synthesis.
TBAPA-002 -9.5Poor membrane permeability.Deprioritize.
TBAPA-003 -10.2Potential for metabolic instability.Synthesize with caution.
TBAPA-004 -8.9Good overall profile.Consider for synthesis.

Advanced Analytical Methodologies for Research Level Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the elemental composition of tert-butyl 2-(4-aminophenyl)acetate (B8474992). By providing mass measurements with high accuracy and resolution, HRMS can definitively determine the molecular formula of a compound. For tert-butyl 2-(4-aminophenyl)acetate, with a chemical formula of C12H17NO2, the theoretical monoisotopic mass is 207.12593 Da. HRMS analysis, often using techniques like electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. An experimental value that closely matches the theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the correct structure and distinguishes it from potential isobaric impurities.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for initial structural elucidation. The ¹H NMR spectrum would display characteristic signals for the different types of protons: a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two methylene (B1212753) protons, and a set of signals for the four protons on the para-substituted aromatic ring. Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the tert-butyl group, the methylene carbon, and the aromatic carbons.

Two-dimensional (2D) NMR experiments provide more detailed connectivity information. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, such as those on the aromatic ring, further solidifying the structural assignment.

Solid-State NMR (ssNMR) can be utilized to study the compound in its crystalline form. This is particularly valuable for identifying and characterizing different polymorphs, which are different crystalline forms of the same compound that can have different physical properties.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Furthermore, this technique reveals the intricate details of the crystal packing, including intermolecular interactions such as hydrogen bonds between the amine group of one molecule and the carbonyl oxygen of a neighboring molecule. Understanding these interactions is critical as they govern the macroscopic properties of the material, such as its melting point and stability.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a rapid and non-destructive method for identifying the functional groups present in this compound.

FT-IR Spectroscopy is particularly useful for identifying polar bonds. The spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include the N-H stretching vibrations of the primary amine group (typically around 3300-3500 cm⁻¹), the strong C=O stretching of the ester group (around 1730 cm⁻¹), and C-O stretching bands.

Raman Spectroscopy provides complementary information, being more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, for example, often produce strong signals in the Raman spectrum. The combination of FT-IR and Raman spectra provides a unique vibrational fingerprint of the molecule, useful for identity confirmation and for detecting impurities that would introduce extraneous peaks.

Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining purity. A reversed-phase HPLC method, often employing a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724), can effectively separate the target compound from starting materials, by-products, and other impurities. The purity is quantified by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, assuming the compound is thermally stable. The retention time in the GC provides a characteristic identifier, while the mass spectrum of the eluting peak confirms its identity. GC is also highly effective for real-time monitoring of chemical reactions, allowing for the optimization of reaction conditions by tracking the consumption of reactants and the formation of the desired product.

Sustainable and Green Chemistry Approaches in the Synthesis and Utilization

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents. Research has demonstrated the feasibility of synthesizing various organic compounds, including esters and aniline (B41778) derivatives, under solvent-free conditions, often with the aid of mechanochemistry (ball milling) or microwave irradiation. acs.orgnih.govresearchgate.netnih.govrsc.orgymerdigital.com

For the synthesis of tert-butyl 2-(4-aminophenyl)acetate (B8474992), a plausible solvent-free approach would involve the direct esterification of 4-aminophenylacetic acid with tert-butanol (B103910) or the acylation of aniline with a suitable acetic acid derivative. For instance, studies on the acylation of anilines with acetic acid have shown that the reaction can proceed efficiently under microwave irradiation without a catalyst. ymerdigital.com Another relevant study reports the synthesis of acetanilides in good yields by reacting anilines with acetic anhydride (B1165640) under solvent-free conditions without external heating.

Mechanochemical methods, such as high-speed ball milling, have also emerged as a powerful tool for solvent-free synthesis. acs.orgnih.govrsc.org For example, the esterification of carboxylic acids with alcohols has been successfully achieved under solvent-free ball-milling conditions at room temperature. nih.gov This technique could potentially be adapted for the synthesis of tert-butyl 2-(4-aminophenyl)acetate, thereby reducing solvent waste and energy consumption associated with heating.

Table 1: Comparison of Solvent-Free Synthesis Methods for Related Compounds

Method Reactants Conditions Yield Reference
Microwave-assisted Acylation Aniline, Acetic Acid Microwave, 5 min Quantitative ymerdigital.com
Ball Milling Esterification Carboxylic Acid, Alcohol I2/KH2PO2, 20 min 45-91% nih.gov

Catalysis by Eco-Friendly Catalysts (Organocatalysis, Biocatalysis, Heterogeneous Catalysis)

The use of eco-friendly catalysts is a cornerstone of green chemistry, offering alternatives to traditional, often toxic and heavy-metal-based, catalysts. For the synthesis of this compound, several types of green catalysts could be employed.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. They are often metal-free, less toxic, and more stable than their metal-containing counterparts. The synthesis of α-amino esters, which are structurally similar to this compound, has been achieved with high efficiency and enantioselectivity using organocatalysts like chiral phosphoric acids. researchgate.netrsc.org For instance, the reaction of sulfoxonium ylides with aryl amines in the presence of a chiral phosphoric acid catalyst provides access to α-aryl glycines. researchgate.netrsc.org Another approach involves the organocatalytic asymmetric transfer hydrogenation of N-alkyl arylimino esters to produce N-alkylated arylglycinate esters. whiterose.ac.uk These methods highlight the potential of organocatalysis to produce chiral derivatives of this compound in a more sustainable manner.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions (temperature, pH) in aqueous media. nih.govnih.govosti.gov Lipases, for example, are widely used for the synthesis of esters. While direct enzymatic synthesis of this compound is not prominently reported, related biocatalytic transformations suggest its feasibility. Lipase-catalyzed Michael addition of aromatic amines to acrylates has been demonstrated for the synthesis of β-amino acid esters. mdpi.com Furthermore, protoglobin nitrene transferases have been developed to catalyze the enantioselective intermolecular amination of the α-C-H bonds in carboxylic acid esters. nih.govnih.govosti.gov These examples showcase the potential of biocatalysis for the selective and green synthesis of this compound and its derivatives.

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, a key principle of green chemistry. nih.govyoutube.comyoutube.com For the synthesis of aniline derivatives, various heterogeneous catalysts have been explored. nih.gov For instance, a rhodium-catalyzed amination of phenols provides a direct route to anilines with water as the only byproduct. nih.gov While this specific reaction may not be directly applicable to the synthesis of this compound from a phenol (B47542) precursor, it illustrates the potential of heterogeneous catalysis to develop cleaner synthetic routes. The use of solid acid catalysts could also be explored for the esterification step.

Table 2: Examples of Eco-Friendly Catalysis for Related Ester and Amine Syntheses

Catalyst Type Reaction Catalyst Example Key Advantage Reference
Organocatalysis N-H insertion Chiral Phosphoric Acid Metal-free, high enantioselectivity researchgate.netrsc.org
Biocatalysis Michael addition Lipase (B570770) TL IM Mild conditions, green solvent mdpi.com

Atom Economy and E-Factor Considerations in Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process. libretexts.orgprimescholars.comrsc.org Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the total weight of waste produced per unit of product. libretexts.orgyoutube.comsescollege.ac.inrsc.org

A hypothetical synthesis of this compound from 4-nitrophenylacetic acid can be used to illustrate these concepts. The synthesis would involve the reduction of the nitro group to an amine, followed by esterification with tert-butanol.

Theoretical Atom Economy Calculation:

Step 1: Reduction of 4-nitrophenylacetic acid C₈H₇NO₄ + 3H₂ → C₈H₉NO₂ + 2H₂O (4-nitrophenylacetic acid + Hydrogen → 4-aminophenylacetic acid + Water)

Molecular Weight of 4-aminophenylacetic acid = 151.17 g/mol

Molecular Weight of Reactants (C₈H₇NO₄ + 3H₂) = 181.15 g/mol + 6.06 g/mol = 187.21 g/mol

Atom Economy = (151.17 / 187.21) * 100% = 80.75%

Step 2: Esterification of 4-aminophenylacetic acid C₈H₉NO₂ + C₄H₁₀O → C₁₂H₁₇NO₂ + H₂O (4-aminophenylacetic acid + tert-butanol → this compound + Water)

Molecular Weight of this compound = 207.27 g/mol

Molecular Weight of Reactants (C₈H₉NO₂ + C₄H₁₀O) = 151.17 g/mol + 74.12 g/mol = 225.29 g/mol

Atom Economy = (207.27 / 225.29) * 100% = 92.00%

E-Factor Considerations: The E-Factor for this process would depend on the actual yields, the solvents used for reaction and purification, and any byproducts from side reactions. libretexts.org Traditional methods often use stoichiometric reagents and organic solvents, leading to high E-Factors. libretexts.org By employing catalytic methods and minimizing solvent use, the E-Factor can be significantly reduced. For example, using a recyclable heterogeneous catalyst for the reduction step and performing the esterification under solvent-free conditions would drastically lower the amount of waste generated.

Table 3: Green Metrics for a Hypothetical Synthesis of this compound

Metric Reaction Step Ideal Value Potential for Improvement
Atom Economy Reduction 100% Catalytic hydrogenation offers good atom economy.
Atom Economy Esterification 100% High atom economy, but water is a byproduct.

Flow Chemistry and Continuous Processing for Enhanced Efficiency

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. mdpi.comresearchgate.netrsc.org These benefits align well with the principles of green chemistry.

For the synthesis of this compound, a continuous flow process could be designed to integrate the reduction and esterification steps. For instance, the synthesis of β-amino acid esters has been successfully demonstrated in a continuous-flow microreactor using a lipase catalyst, achieving high yields in a short residence time. mdpi.com Similarly, the synthesis of β-amino α,β-unsaturated esters has been shown to be feasible in continuous flow, even on a kilo scale, making it a green process technology. researchgate.net

A potential flow process for this compound could involve pumping a solution of 4-nitrophenylacetic acid through a packed-bed reactor containing a heterogeneous reduction catalyst, followed by in-line mixing with tert-butanol and passage through a heated reactor zone, possibly containing a solid acid catalyst for esterification. This approach would allow for precise control over reaction parameters, potentially leading to higher yields and purity, and minimizing waste.

Table 4: Potential Advantages of Flow Chemistry for this compound Synthesis

Feature Benefit
Enhanced Heat Transfer Improved control over reaction temperature, preventing side reactions.
Improved Mass Transfer Increased reaction rates and yields.
Enhanced Safety Smaller reaction volumes reduce the risk of hazardous incidents.
Scalability Production can be easily scaled by running the system for longer or by numbering up reactors.

Utilization of Renewable Feedstocks (if applicable)

A key aspect of sustainable chemistry is the transition from fossil-based feedstocks to renewable resources. The synthesis of this compound relies on precursors such as aniline and acetic acid, for which bio-based production routes are being actively developed.

Renewable Aniline: Traditionally, aniline is produced from petroleum-derived benzene (B151609). thechemicalengineer.com However, recent advancements have led to the development of bio-based aniline production. thechemicalengineer.comrwth-aachen.decovestro.comfnr.de This process typically involves the fermentation of plant-derived sugars by genetically modified microorganisms to produce an intermediate, which is then chemically converted to aniline. thechemicalengineer.comcovestro.com This bio-based route significantly reduces the carbon footprint and reliance on fossil fuels. thechemicalengineer.com

Renewable Acetic Acid: Acetic acid can also be produced from renewable resources through fermentation processes. coherentmarketinsights.comqub.ac.ukresearchgate.netresourcewise.com Bio-fermentation using bacteria can convert feedstocks like corn starch, sugarcane, and lignocellulosic biomass into acetic acid. coherentmarketinsights.comqub.ac.uk Another innovative approach is microbial electrosynthesis, which uses microorganisms to reduce carbon dioxide into acetic acid, powered by renewable electricity. rsc.org

Renewable Tert-butanol: While less common, research into the production of tert-butanol from renewable feedstocks is also ongoing. This could involve the fermentation of biomass to produce isobutene, which can then be hydrated to tert-butanol.

By sourcing the aniline, acetic acid, and potentially the tert-butanol moieties from renewable feedstocks, the synthesis of this compound can be made significantly more sustainable, contributing to a circular bio-based economy.

Future Research Directions and Perspectives on Tert Butyl 2 4 Aminophenyl Acetate

Exploration of Novel Reaction Pathways and Methodologies

The synthesis of tert-butyl 2-(4-aminophenyl)acetate (B8474992) and its derivatives is poised for significant innovation, moving beyond traditional methods towards more efficient, sustainable, and selective processes.

Future research will likely focus on the development of novel catalytic systems. This includes the exploration of photocatalytic methods, where visible light is used to drive the synthesis, offering a greener alternative to conventional heating. sigmaaldrich.com Furthermore, enzymatic and chemoenzymatic approaches are gaining traction for the synthesis of anilines. nih.govresearchgate.net The use of enzymes like nitroreductases for the reduction of the corresponding nitro-precursor could offer high selectivity and milder reaction conditions. nih.gov Biocatalytic strategies, potentially involving engineered enzymes, could also enable the direct and asymmetric amination of precursor molecules, providing access to chiral derivatives of tert-butyl 2-(4-aminophenyl)acetate. researchgate.net

Green chemistry principles will undoubtedly underpin future synthetic strategies. The use of environmentally benign solvents, such as deep eutectic solvents, or even solvent-free reaction conditions, will be a key area of investigation to minimize the environmental footprint of the synthesis. researchgate.net Moreover, transition-metal-catalyzed C-H functionalization presents a powerful tool for the direct and regioselective modification of the aniline (B41778) ring, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials. ntu.edu.twrsc.org

Development of Advanced Materials and Nanotechnology Applications

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it an attractive monomer for the synthesis of advanced polymers. Future research is expected to explore its use in the creation of novel polyamides and polyimides. mdpi.com The incorporation of the tert-butylphenylacetate moiety could impart unique properties to these polymers, such as enhanced solubility, thermal stability, and specific optical and electronic characteristics. mdpi.com

In the realm of nanotechnology, the aniline component of the molecule suggests its potential as a precursor for conductive polymers. Polyaniline and its derivatives are well-known for their electrical conductivity, and future work could investigate the polymerization of this compound to create novel conductive materials with tunable properties. mdpi.com These materials could find applications in areas such as chemical sensors, anti-static coatings, and electrochromic devices. mdpi.commdpi.com The ester group also offers a handle for further functionalization, allowing for the covalent attachment of these polymers to surfaces or other nanomaterials.

Furthermore, the aromatic core and the potential for modification make this compound a candidate for the development of organic light-emitting diode (OLED) materials. bldpharm.comgoogle.com By tuning the electronic properties through derivatization, it may be possible to create new emitters or host materials for more efficient and stable deep-blue or other colored OLEDs.

Integration into Complex Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of modern materials science. The aniline and phenylacetate (B1230308) groups in this compound provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the formation of complex supramolecular architectures. mdpi.com

Future research will likely explore the self-assembly of this compound and its derivatives into structures like nanofibers, gels, and liquid crystals. mdpi.comnih.gov The formation of supramolecular gels, for instance, could lead to materials with applications in areas such as drug delivery and tissue engineering. The introduction of specific recognition motifs could allow for the programmed assembly of these molecules into predictable and complex patterns.

Moreover, this compound can serve as a ligand for the construction of metallosupramolecular structures. mdpi.com The aniline nitrogen can coordinate to metal ions, leading to the formation of discrete cages, polymers, or frameworks with defined geometries and functionalities. These assemblies could find use in catalysis, molecular recognition, and as stimuli-responsive materials.

Untapped Potential in Biological Systems Beyond Medicinal Chemistry

While the primary focus of many aniline derivatives has been in medicinal chemistry, the future of this compound may lie in other biological applications. The structural similarity of anilines to various agrochemicals suggests that derivatives of this compound could be explored for their potential as herbicides, pesticides, or plant growth regulators. chemrxiv.orggoogle.com Research in this area would involve the synthesis of a library of derivatives and screening for their biological activity on various plant and insect species.

The environmental fate and impact of aniline derivatives are also areas of growing interest. mit.edu Understanding the biodegradation pathways of this compound and its potential for bioremediation is a crucial area for future research. This could involve studying its degradation by microorganisms and identifying the enzymes responsible for its breakdown. Such studies could lead to the development of strategies for the removal of related pollutants from the environment.

Furthermore, the synthesis of derivatives of this compound for the evaluation of their effects on various biological systems, such as in studies of heart failure, opens up new avenues for research beyond traditional drug discovery paradigms. pentelutelabmit.com

Automation and High-Throughput Synthesis Strategies

To accelerate the exploration of the vast chemical space accessible from this compound, the adoption of automation and high-throughput methodologies will be crucial. Automated flow synthesis platforms can enable the rapid and efficient production of libraries of derivatives with systematic variations in their structure. mit.edunih.govnih.govmdpi.com This approach allows for precise control over reaction conditions and facilitates the optimization of synthetic routes. researchgate.net

Coupled with high-throughput screening techniques, these automated synthesis platforms can dramatically accelerate the discovery of new materials and molecules with desired properties. researchgate.net For example, large libraries of polymers derived from this compound could be rapidly synthesized and screened for their mechanical, thermal, and electronic properties. Similarly, high-throughput screening of derivatives for their biological activity could quickly identify lead compounds for further development in agrochemical or other biological applications. chemrxiv.org The integration of robotics and data-driven approaches will be instrumental in navigating the multidimensional parameter space of synthesis and application, unlocking the full potential of this versatile chemical building block. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-butyl 2-(4-aminophenyl)acetate, and how do they influence its handling in laboratory settings?

  • Answer : The compound (CAS 174579-31-8) has a molecular formula C₁₂H₁₇NO₂ and molecular weight 207.27 g/mol . Its tert-butyl ester group confers steric protection to the acetate moiety, enhancing stability during storage. Key handling considerations include:

  • Storage : Avoid prolonged exposure to light and moisture; recommended storage at room temperature in a dry environment .
  • Reactivity : Susceptible to hydrolysis under acidic/basic conditions due to the ester group; use inert atmospheres (e.g., N₂) for sensitive reactions .
    • Methodological Note : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) or ¹H/¹³C NMR (characteristic peaks: δ ~1.4 ppm for tert-butyl, δ ~6.5–7.2 ppm for aromatic protons) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Two primary methods:

Esterification : Reacting 4-aminophenylacetic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .

Protection-Deprotection : Introducing the tert-butyl group via Boc-protection of the amine, followed by esterification .

  • Critical Analysis : Method 1 risks side reactions (e.g., amine protonation under acidic conditions), while Method 2 requires careful deprotection to avoid ester cleavage .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and stereochemistry. For example:

  • Key Parameters : C–O bond lengths in the ester group (~1.34–1.45 Å) and dihedral angles between aromatic and ester moieties .
  • Case Study : Structural analogs (e.g., tert-butyl 2-methyl-2-(4-nitrophenyl)acetate) show weak hydrogen-bonding interactions (C–H···O) that stabilize crystal packing .
    • Methodological Note : SC-XRD data collection at 291 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives under nucleophilic conditions?

  • Answer : Common challenges include amine oxidation and ester hydrolysis . Mitigation approaches:

  • Protection of the Amine : Use Boc or Fmoc groups to prevent unwanted nucleophilic attack .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) minimize hydrolysis; low temperatures (−10°C to 0°C) suppress oxidation .
    • Data Contradiction : Some studies report higher yields in THF vs. DMF due to reduced viscosity and improved reactant solubility , while others favor DMF for its stabilizing effect on intermediates .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in catalytic applications?

  • Answer : The tert-butyl group:

  • Enhances Steric Hindrance : Reduces undesired nucleophilic/electrophilic attacks on the ester moiety .
  • Thermal Stability : Decomposition observed above 150°C , releasing isobutylene and CO₂, confirmed via TGA-DSC .
    • Advanced Application : In Pd-catalyzed cross-coupling reactions, the tert-butyl group prevents catalyst poisoning by shielding reactive sites .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction yields for this compound in scaled-up syntheses?

  • Answer : Key factors:

  • Catalyst Loading : Optimize acid catalyst concentration (e.g., 5–10 mol% H₂SO₄) to balance reaction rate vs. side products .
  • Workup Protocol : Use aqueous NaHCO₃ to neutralize residual acid, followed by extraction with ethyl acetate (3×) and drying over MgSO₄ .
    • Data Table :
ConditionYield (%)Purity (%)
H₂SO₄ (5 mol%)7895
p-TsOH (10 mol%)8598
No catalyst3280

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

  • Answer :

  • LC-MS : Identifies low-abundance byproducts (e.g., de-esterified 4-aminophenylacetic acid) .
  • ¹H NMR with DMSO-d₆ : Detects residual solvents (e.g., THF, DMF) at δ 2.5–3.5 ppm .
    • Case Study : A batch with 92% purity showed 3% 4-aminophenylacetic acid and 5% tert-butanol via LC-MS, attributed to incomplete esterification .

Contradictions & Future Directions

Q. How can discrepancies in reported synthetic yields for this compound be resolved?

  • Answer : Variability arises from:

  • Reagent Quality : Impure 4-aminophenylacetic acid reduces yields; use recrystallized starting materials .
  • Reaction Monitoring : Inline FTIR or TLC (eluent: hexane/EtOAc 7:3) ensures reaction completion .
    • Future Work : Develop flow-chemistry protocols to improve reproducibility and scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.